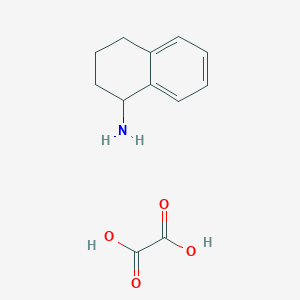

![molecular formula C9H6ClF3OS B1407556 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride CAS No. 1706430-16-1](/img/structure/B1407556.png)

3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride

Overview

Description

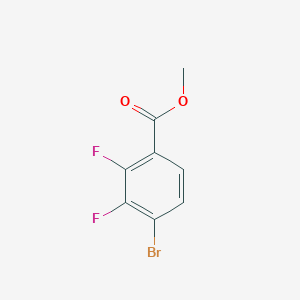

“3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride” is a chemical compound with the CAS Number: 1706430-16-1 . It has a molecular weight of 254.66 and its IUPAC name is 3-((2,2,2-trifluoroethyl)thio)benzoyl chloride .

Molecular Structure Analysis

The molecular formula of “3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride” is C9H6ClF3OS . The InChI code for this compound is 1S/C9H6ClF3OS/c10-8(14)6-2-1-3-7(4-6)15-5-9(11,12)13/h1-4H,5H2 .Scientific Research Applications

Synthesis Techniques

A synthesis method for 3,5-bis(trifluoromethyl)benzoyl chloride, which shares structural similarities with the compound of interest, involves bromination, carboxylation, and chlorination. This technique demonstrates the compound's role as a valuable intermediate in drug development due to its economic value and the efficiency of the synthesis process (Zhou Xiao-rui, 2006).

Catalysis and Reaction Mechanisms

The use of metal triflates in Friedel–Crafts acylation reactions, which are key to aromatic electrophilic substitution, showcases the compound's significance in facilitating efficient synthesis processes. This method allows for high conversion rates and regioselectivity, underscoring the compound's utility in organic synthesis (J. Ross, Jianliang Xiao, 2002).

Advanced Organic Synthesis

Research on the synthesis of trifluoromethylated sultones using a copper photoredox catalyst from alkenols illustrates the compound's potential in creating structurally complex and functionally diverse organic molecules. These fluorinated sultones are highlighted for their applications in drug synthesis and as electrolyte additives (Thomas Rawner et al., 2016).

Novel Synthesis Routes

A facile route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been developed, demonstrating the compound's versatility in organic synthesis. This process, facilitated by trifluoromethanesulfanylamide and BiCl3, exhibits broad functional group tolerance, which is crucial for the development of new organic materials and pharmaceuticals (J. Sheng, C. Fan, Jie Wu, 2014).

Pharmaceutical Applications

The creation of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles using a copper-catalyzed cyclization approach signifies the compound's importance in pharmaceutical research. These molecules exhibit significant biological activity, underscoring the potential for developing antiviral and anticancer drugs (S. López et al., 2017).

Material Science and Treatment Technologies

The synthesis of novel sulfonated thin-film composite nanofiltration membranes, which improve water flux for dye solution treatments, illustrates the compound's application in environmental science and engineering. This research highlights the potential for using such compounds in the development of advanced materials for water purification and treatment (Yang Liu et al., 2012).

Safety And Hazards

While specific safety and hazard information for “3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride” was not found, it’s important to handle all chemicals with care. Proper personal protective equipment should be worn, and adequate ventilation should be ensured . Direct contact with the skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented .

properties

IUPAC Name |

3-(2,2,2-trifluoroethylsulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3OS/c10-8(14)6-2-1-3-7(4-6)15-5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNNJYVSXFBKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1407484.png)

![N-[(2-Propyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407488.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407489.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1407490.png)

![Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1407492.png)

![[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1407494.png)

![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1407496.png)